4-Carboxy-9-acridanone

Descripción

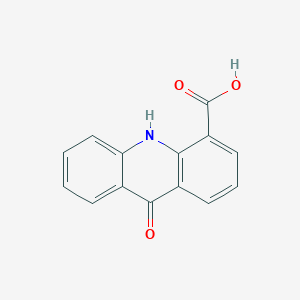

Structure

3D Structure

Propiedades

IUPAC Name |

9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAOFZEDHPRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393641 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-64-7 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Carboxy-9-acridanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-9-acridanone is a heterocyclic compound belonging to the acridone family. Acridone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The planar structure of the acridone core allows it to intercalate with DNA, a mechanism that underpins much of its biological activity.[1][3] The addition of a carboxylic acid group at the 4-position modifies the molecule's physicochemical properties, influencing its solubility, ionization state, and potential for further chemical modification. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights crucial for its application in research and drug development.

Molecular Structure and Identification

A thorough understanding of a compound begins with its fundamental structure and identifiers.

| Property | Value | Source |

| IUPAC Name | 9-oxo-10H-acridine-4-carboxylic acid | [4] |

| Molecular Formula | C₁₄H₉NO₃ | [4] |

| Molecular Weight | 239.23 g/mol | [4] |

| CAS Number | 24782-64-7 | [4] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | [4] |

Synthesis of this compound

The synthesis of this compound and its derivatives is a critical aspect of its study and application. Several synthetic routes have been reported, often involving the condensation of an anthranilic acid derivative with a suitable aromatic partner, followed by cyclization.

A common approach involves the reaction of 2-chlorobenzoic acid with an appropriate aniline derivative, followed by a cyclization reaction to form the acridone core.[5][6] Modifications of this method, such as using microwave irradiation, have been developed to improve reaction times and yields.[6] Another strategy employs the condensation of an anthranilic acid with a phenol derivative.[7]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for acridone derivatives.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of 9-acridone, the parent compound, shows characteristic signals for the aromatic protons, typically in the range of 6.5-8.5 ppm.[8] For this compound, the specific chemical shifts of the aromatic protons will be influenced by the position of the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum is also highly informative. A key feature of the 9-acridone scaffold is the carbonyl carbon, which typically resonates at a high chemical shift, around 190-200 ppm.[8] The aromatic carbons appear in the 110-160 ppm range.[8] The presence of the carboxylic acid group in this compound will introduce an additional signal for the carboxyl carbon.

UV-Visible and Fluorescence Spectroscopy

The extended π-system of the acridone core gives rise to distinct UV-visible absorption and fluorescence properties.

-

UV-Vis Absorption: Acridone derivatives typically exhibit absorption maxima in the UV and visible regions. For instance, some derivatives show absorption peaks around 253 nm.[9]

-

Fluorescence Emission: Many acridone derivatives are highly fluorescent.[6] For example, 9-acridone-4-carboxylic acid has been reported to have excitation and emission maxima at 408 nm and 498.4 nm, respectively.[10] This fluorescence can be influenced by the solvent and pH.[11] The significant Stokes shift observed in some acridone derivatives is an advantageous property, reducing the likelihood of self-absorption.[9]

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its behavior in biological systems and its suitability for various applications.

Solubility

The solubility of a compound is a crucial factor in its formulation and bioavailability. This compound has been reported to be soluble in HEPES buffer at pH 7.4.[12][13] The carboxylic acid group enhances its aqueous solubility, particularly at neutral to alkaline pH where it can deprotonate to form a more soluble carboxylate salt.

Acidity (pKa)

Lipophilicity (LogP and LogD)

Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[14]

-

LogP (Partition Coefficient): This value represents the ratio of the concentration of a neutral compound in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent.[14]

-

LogD (Distribution Coefficient): This is similar to LogP but takes into account the ionization of the compound at a specific pH. For an ionizable compound like this compound, LogD is a more physiologically relevant measure of lipophilicity.[14]

The lipophilicity of this compound can be experimentally determined using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) or the traditional shake-flask method.[15] Computational models can also predict LogP values.

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group C2/c.[12] The unit cell dimensions are reported as a = 17.7608 (10) Å, b = 7.3009 (4) Å, and c = 16.7328 (9) Å, with α = 90º, β = 103.093 (4)º, and γ = 90º.[12] This structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Experimental Protocols

Determination of Lipophilicity (LogD) by RP-HPLC

Rationale: RP-HPLC provides a rapid and reliable method for estimating the lipophilicity of a compound by measuring its retention time on a nonpolar stationary phase. The retention time is correlated with the compound's partitioning behavior between the mobile and stationary phases.

Methodology:

-

Preparation of Standard Solutions: Prepare stock solutions of the test compound (this compound) and a series of reference compounds with known LogP values in a suitable solvent (e.g., methanol or acetonitrile).

-

HPLC System: Use a reversed-phase HPLC column (e.g., C18). The mobile phase should be a mixture of an aqueous buffer (at the desired pH for LogD determination) and an organic modifier (e.g., methanol or acetonitrile).

-

Isocratic Elution: Perform the analysis using isocratic elution (a constant mobile phase composition).

-

Data Acquisition: Inject the standard and test compound solutions and record their retention times.

-

Calculation:

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of an unretained compound).

-

Plot log k' of the reference compounds against their known LogP values to generate a calibration curve.

-

Determine the log k' of this compound and use the calibration curve to calculate its LogD value at the specific pH of the mobile phase.

-

UV-Visible and Fluorescence Spectroscopy

Rationale: These techniques are used to determine the absorption and emission properties of the molecule, which are related to its electronic structure and can be used for quantification and studying interactions with other molecules.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution). The concentration should be optimized to be within the linear range of the spectrophotometer.

-

UV-Visible Spectroscopy:

-

Use a UV-Visible spectrophotometer to scan the absorbance of the solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to one of the determined λ_max values.

-

Scan the emission spectrum over a higher wavelength range to determine the wavelength of maximum emission (λ_em).

-

To obtain the excitation spectrum, set the emission monochromator to the determined λ_em and scan the excitation wavelengths.

-

Applications in Research and Drug Development

The physicochemical properties of this compound make it a versatile molecule with several potential applications:

-

Fluorescent Probe: Its fluorescent properties make it useful as a fluorescent dye for cell imaging and for the detection of specific antigens when conjugated to antibodies.[12][13] It has also been investigated as a fluorescent sensor for metal ions like Cr(III).[10]

-

Starting Material for Synthesis: The carboxylic acid group provides a reactive handle for the synthesis of a wide range of derivatives, such as amides and esters, allowing for the exploration of structure-activity relationships.[3][16]

-

Anticancer and Antiviral Research: As a member of the acridone family, this compound and its derivatives are of interest as potential anticancer and antiviral agents.[1][16] The physicochemical properties detailed in this guide are crucial for optimizing their ADME profiles and therapeutic efficacy.

Conclusion

This compound is a compound with a rich set of physicochemical properties that are central to its potential applications in scientific research and drug development. A comprehensive understanding of its synthesis, spectroscopic characteristics, solubility, acidity, lipophilicity, and crystal structure is essential for researchers and scientists working with this molecule. The experimental protocols outlined provide a framework for the systematic characterization of this and similar compounds, enabling the rational design of new derivatives with improved biological activity and drug-like properties.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H9NO3 | CID 3560758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. jocpr.com [jocpr.com]

- 7. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zzylchem.com [zzylchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 9-Acridone-4-carboxylic acid as an efficient Cr(III) fluorescent sensor: trace level detection, estimation and speciation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Carboxy-9-acridanone (CAS: 24782-64-7): Synthesis, Properties, and Applications in Research and Drug Development

Introduction

The acridone scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its rigid, planar geometry and unique photophysical properties.[1][2] This tricyclic system is the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties.[3][4] The unique electronic configuration of the acridone nucleus allows for strong interactions with biomolecules, particularly through DNA intercalation, making it a cornerstone for the development of novel therapeutic agents.[3][5][6]

4-Carboxy-9-acridanone, the subject of this technical guide, is a fascinating derivative that couples the characteristic acridone core with a strategically placed carboxylic acid group. This functionalization not only modifies its solubility and pharmacokinetic properties but also introduces a reactive handle for further chemical modifications and a coordination site for metal ions. These features have established this compound as a versatile tool in diverse research areas, from a fluorescent probe for metal detection to a potential modulator of multidrug resistance in cancer cells.[7][8]

This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, provides a detailed synthesis protocol, and explores its key applications with underlying mechanistic insights and field-proven experimental workflows.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

Chemical Structure and Identifiers

-

Molecular Formula: C₁₄H₉NO₃[9]

-

Synonyms: 4-Carboxyacridone, 9-oxo-9,10-dihydroacridine-4-carboxylic acid, Acridone-4-carboxylic acid[9]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 239.23 g/mol | [9] |

| Appearance | Solid | [11] |

| Melting Point | >300 °C | [11] |

| Solubility | Insoluble in benzene, chloroform, ether, water and ethanol. Soluble in HEPES buffer at pH 7.4. | [5][8] |

| pKa | Data not readily available | |

| LogP | 2.5 (Computed) | [9] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and application as a fluorescent probe.

-

UV-Vis Absorption: The molecule exhibits characteristic absorption maxima.

-

Fluorescence Emission: It displays fluorescence with excitation and emission maxima around 408 nm and 498.4 nm, respectively.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl, carboxylic acid, and aromatic moieties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[9][12]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization.[13]

Synthetic Strategy: Ullmann Condensation and Cyclization

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14][15] In this synthesis, an appropriately substituted anthranilic acid derivative is coupled with a substituted halobenzene. The resulting N-arylanthranilic acid is then cyclized using a strong acid to form the tricyclic acridone core.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of acridone derivatives and can be adapted for this compound.

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), an appropriately substituted aniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide or copper powder.[10]

-

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4][14]

-

Heat the reaction mixture to reflux (typically 150-200 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the N-aryl anthranilic acid intermediate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Add the dried N-aryl anthranilic acid intermediate to a flask containing a strong acid catalyst. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used for this cyclization.[10][16]

-

Heat the mixture at a high temperature (e.g., 100-150 °C) for 2-4 hours. The reaction can be monitored by TLC.[10][16]

-

Upon completion, carefully pour the hot reaction mixture into a beaker of ice-water to precipitate the crude this compound.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

Purification and Characterization of the Final Product

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water, or by column chromatography on silica gel. The purity and identity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and melting point determination.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Applications in Research

This compound has emerged as a valuable tool in various research domains due to its unique chemical and photophysical properties.

Application as a Fluorescent Probe

The intrinsic fluorescence of the acridone core, combined with the chelating ability of the carboxylic acid group, makes this compound an effective fluorescent sensor for certain metal ions.[13]

The sensing mechanism is based on chelation-assisted fluorescence quenching (CHEQ).[7] In the absence of the target metal ion, the molecule exhibits strong fluorescence. Upon binding of the metal ion to the carboxylic acid and adjacent acridone nitrogen, a non-fluorescent complex is formed, leading to a decrease in fluorescence intensity. This change in fluorescence can be quantitatively correlated to the concentration of the metal ion.

This compound has been demonstrated as a highly sensitive and selective fluorescent sensor for the detection of Chromium(III) ions.[7] The equilibrium binding constant with Cr(III) has been reported to be 8.1378 × 10⁴, indicating a strong interaction.[7] The method is effective for trace-level detection and speciation studies of chromium.[7]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF-water mixture).

-

Prepare a stock solution of Cr(III) of a known concentration.

-

-

Fluorometric Measurement:

-

In a cuvette, add the this compound solution.

-

Record the initial fluorescence emission spectrum using an excitation wavelength of approximately 408 nm.[7]

-

Titrate the solution with incremental additions of the Cr(III) stock solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (around 498.4 nm) against the concentration of Cr(III).[7]

-

For a more detailed analysis, a Stern-Volmer plot (F₀/F vs. [Cr(III)]) can be constructed to determine the quenching constant.

-

The ability of this compound to act as a fluorescent dye that can differentiate between living and dead cells has been reported.[8][17] It has also been successfully tagged with antibodies for the detection of specific antigens, highlighting its potential for bioimaging applications.[8][17] Further research is warranted to explore its use as a targeted fluorescent probe in live-cell imaging to monitor intracellular metal ion concentrations.

Role as a Heme-Interacting Agent and Antioxidant

While specific studies on this compound are limited, related acridone derivatives have been shown to interact with heme and prevent free heme-mediated protein oxidation and degradation.

Free heme, when released from hemoproteins, can be a pro-oxidant, catalyzing the generation of reactive oxygen species (ROS) and leading to oxidative damage to proteins and other biomolecules. This process is implicated in various pathological conditions.

Acridone-4-carboxylic acid has been shown to inhibit protein carbonyl formation, a common marker of protein oxidation, with an IC₅₀ of 43 μM.[18] This suggests a protective effect against oxidative stress. The planar acridone structure may allow for stacking interactions with the porphyrin ring of heme, thereby sequestering it and preventing its pro-oxidant activity.

-

Reaction Setup:

-

Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer.

-

Induce protein oxidation by adding a source of free heme (e.g., hemin) and a reducing agent (e.g., dithiothreitol).

-

In parallel experiments, include varying concentrations of this compound.

-

-

Incubation: Incubate the reaction mixtures at 37 °C for a specified period.

-

Detection of Protein Carbonyls:

-

Derivatize the protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH).

-

Quantify the resulting protein hydrazones spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein carbonyl formation at each concentration of this compound to determine its IC₅₀ value.

-

Relevance in Drug Discovery and Development

The acridone scaffold is of significant interest in drug discovery due to its diverse biological activities.

Acridones as DNA Intercalators and Topoisomerase Inhibitors

The planar aromatic structure of acridones allows them to intercalate between the base pairs of DNA.[3][5][6] This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells. Furthermore, some acridone derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes. This dual mechanism of action makes acridones attractive candidates for the development of anticancer agents.

Modulation of Multidrug Resistance (MDR)

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell.

P-glycoprotein, the product of the MDR1 gene, is a transmembrane protein that functions as an ATP-dependent drug efflux pump. Its overexpression in cancer cells leads to decreased intracellular drug accumulation and, consequently, resistance to chemotherapy.

Derivatives of acridone-4-carboxamide have been identified as potent inhibitors of P-gp.[9][19] These compounds can reverse multidrug resistance in cancer cell lines at sub-micromolar concentrations.[20] The mechanism of action is believed to involve direct binding to P-gp, thereby competitively inhibiting the efflux of chemotherapeutic agents.[20] This restores the sensitivity of resistant cancer cells to conventional anticancer drugs.

Caption: Simplified overview of P-glycoprotein mediated multidrug resistance and its inhibition.

Future Perspectives and Conclusion

This compound is a molecule with significant potential in both fundamental research and applied sciences. Its utility as a fluorescent probe for metal ions is well-established, and further development could lead to its application in more complex biological systems, including live-cell imaging and environmental monitoring. The antioxidant properties of the acridone core warrant further investigation, particularly in the context of diseases associated with oxidative stress.

In the realm of drug discovery, the acridone scaffold continues to be a promising platform for the development of novel therapeutic agents. The ability of acridone-4-carboxamide derivatives to reverse multidrug resistance is of particular importance and could lead to the development of adjuvant therapies to enhance the efficacy of existing anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Acridone synthesis [organic-chemistry.org]

- 3. A ratiometric fluorescent probe for the specific detection of carbon monoxide released from CORM-3 and induced by heme in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-Acridone-4-carboxylic acid as an efficient Cr(III) fluorescent sensor: trace level detection, estimation and speciation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and activity against multidrug resistance in Chinese hamster ovary cells of new acridone-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann reaction | PPTX [slideshare.net]

- 16. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo reversal of multidrug resistance by GF120918, an acridonecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 9-acridone-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 9-Acridone-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Acridone-4-carboxylic acid and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and functional materials.[1][2][3] Their unique planar, tricyclic framework is responsible for their diverse applications, including as antitumor, antiviral, and antimicrobial agents.[1][4] Furthermore, their inherent fluorescence characteristics make them valuable as sensors and probes in analytical chemistry.[5] This technical guide provides a comprehensive overview of the predominant synthetic route to 9-acridone-4-carboxylic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction: The Significance of the Acridone Scaffold

The acridone nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure allows it to intercalate with DNA, a property that has been exploited in the development of anticancer drugs.[1] The electron-rich aromatic system and the presence of a hydrogen bond donor/acceptor motif in the lactam ring contribute to a wide range of biological activities.[2] Moreover, the extended π-conjugation gives rise to intrinsic fluorescence, which can be modulated by substitution on the acridone ring, leading to the development of selective fluorescent sensors for metal ions and other analytes.[5] 9-Acridone-4-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex derivatives, where the carboxylic acid moiety provides a convenient handle for further functionalization.[1]

Retrosynthetic Analysis: A Two-Step Approach

The most common and practical involves a two-step process. A retrosynthetic analysis reveals the key disconnection points, highlighting the strategic bond formations required to construct the target molecule.

Caption: Retrosynthetic analysis of 9-acridone-4-carboxylic acid.

This analysis points to two key transformations:

-

Ullmann Condensation: The formation of the diarylamine intermediate, an N-phenylanthranilic acid derivative, through a copper-catalyzed cross-coupling reaction.

-

Intramolecular Cyclization: An acid-catalyzed ring closure of the N-phenylanthranilic acid to form the tricyclic acridone core.

Step 1: The Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6] In the context of 9-acridone-4-carboxylic acid synthesis, this involves the reaction of a 2-halobenzoic acid with an aniline derivative, or anthranilic acid with a halobenzene derivative.[7] The reaction is typically catalyzed by copper or its salts.[6][7]

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann reaction has been a subject of extensive study, with several pathways proposed.[8][9] A generally accepted mechanism involves the following key steps:

-

Formation of a Copper(I) Amide: The amine reactant coordinates to the copper(I) catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst.

Caption: Simplified mechanism of the Ullmann condensation.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

The following protocol is a representative example for the synthesis of the N-phenylanthranilic acid intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| 2-Chlorobenzoic acid | 156.57 | 0.26 | 40.7 g |

| Aniline | 93.13 | 1.66 | 154.6 g |

| Anhydrous Potassium Carbonate | 138.21 | 0.3 | 41.5 g |

| Copper(I) oxide | 143.09 | - | 1.0 g |

Procedure:

-

Combine 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and copper(I) oxide in a round-bottom flask equipped with a reflux condenser.[5][10]

-

Heat the mixture under reflux in an oil bath for 2-4 hours.[7][11] The evolution of carbon dioxide may cause initial foaming.[11]

-

After the reaction is complete, remove the excess aniline by steam distillation.[7][10]

-

To the hot residual solution, add decolorizing carbon and boil for 15 minutes.[7]

-

Filter the hot solution by suction.

-

Acidify the filtrate with concentrated hydrochloric acid with stirring until precipitation is complete.[7][10]

-

Cool the mixture in an ice bath, and collect the precipitated N-phenylanthranilic acid by suction filtration.[11]

-

Wash the product with cold water and dry. The product can be further purified by recrystallization from aqueous ethanol or acetic acid.[7]

Step 2: Intramolecular Cyclization to 9-Acridone

The second and final step in the synthesis is the intramolecular Friedel-Crafts type acylation of the N-phenylanthranilic acid intermediate. This reaction is typically promoted by strong acids, which act as both a catalyst and a dehydrating agent.

Mechanism of Acid-Catalyzed Cyclization

The mechanism involves the protonation of the carboxylic acid group, followed by an electrophilic attack of the resulting acylium ion on the electron-rich aromatic ring of the aniline moiety. Subsequent deprotonation and tautomerization yield the stable 9-acridone structure.

Caption: Mechanism of the acid-catalyzed cyclization to 9-acridone.

Experimental Protocol: Synthesis of 9-Acridone-4-Carboxylic Acid

The following protocol describes the cyclization of the N-phenylanthranilic acid derivative.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| N-phenylanthranilic acid derivative | - | 0.2 | - |

| Concentrated Sulfuric Acid | 98.08 | - | 100 mL |

| Polyphosphoric Acid (PPA) | - | - | Alternative |

Procedure:

-

Dissolve the N-phenylanthranilic acid derivative in concentrated sulfuric acid in a flask.[5][7] Polyphosphoric acid can also be used as a cyclizing agent.[2][5]

-

Heat the solution on a boiling water bath for 4 hours.[5][7]

-

Carefully pour the hot reaction mixture into a large volume of boiling water.[5][7]

-

Boil the resulting suspension for 5 minutes to ensure complete precipitation.

-

Filter the hot mixture to collect the crude 9-acridone-4-carboxylic acid.

-

Wash the precipitate with a hot solution of sodium carbonate to remove any unreacted starting material, followed by washing with hot water.[7]

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of aniline and acetic acid.[7]

Alternative Synthetic Strategies

While the Ullmann condensation followed by acid-catalyzed cyclization is the most prevalent method, other synthetic routes to the acridone core have been reported. These include:

-

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[12][13] However, this method is often limited by harsh reaction conditions and low yields.[12]

-

Iron-Catalyzed Intramolecular Acylation: More recent developments have focused on milder and more efficient catalytic systems. For instance, iron(II) triflate has been shown to effectively catalyze the intramolecular acylation of N-phenylanthranilic acids.[4]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been demonstrated to significantly reduce reaction times for both the Ullmann condensation and the cyclization steps, offering a more energy-efficient and rapid synthetic approach.[13][14][15]

Characterization

The synthesized 9-acridone-4-carboxylic acid should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: The melting point of pure 9-acridone is reported to be around 354 °C.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O (carbonyl) and N-H stretching vibrations of the acridone core, as well as the O-H and C=O of the carboxylic acid group.

-

Mass Spectrometry (MS): MS will provide the molecular weight of the compound, confirming its elemental composition.

Conclusion

The is a well-established process that provides access to a versatile and valuable chemical scaffold. The two-step approach involving an Ullmann condensation and subsequent acid-catalyzed cyclization remains a robust and widely used method. By understanding the underlying reaction mechanisms and optimizing the experimental conditions, researchers can efficiently synthesize this important intermediate for applications in drug discovery, materials science, and analytical chemistry. Future research in this area will likely focus on the development of even more efficient, sustainable, and environmentally benign synthetic methodologies.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. research.rug.nl [research.rug.nl]

- 10. prepchem.com [prepchem.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. tandfonline.com [tandfonline.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. tandfonline.com [tandfonline.com]

- 15. jocpr.com [jocpr.com]

4-Carboxy-9-acridanone: A Versatile Scaffold for Biochemical Probes and Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of 4-Carboxy-9-acridanone, a heterocyclic compound built upon the versatile acridanone core. We will explore its fundamental molecular and physicochemical properties, detailed synthesis and purification protocols, and its significant applications as a fluorescent labeling agent and a foundational scaffold for medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique characteristics of this molecule in their work. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Core Molecular Profile

This compound, also known by its IUPAC name 9-oxo-10H-acridine-4-carboxylic acid, is a rigid, planar molecule whose properties are defined by the electron-rich acridanone core and the reactive carboxylic acid moiety. This unique combination makes it a valuable tool in various biochemical and pharmaceutical applications.

The foundational data for this compound is summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [1][2][3] |

| Molecular Weight | 239.23 g/mol | [1][2][3] |

| IUPAC Name | 9-oxo-10H-acridine-4-carboxylic acid | [1][3] |

| CAS Number | 24782-64-7 | [1][2][3] |

| Synonyms | 4-Acridanonecarboxylic acid | [1][2][4] |

Physicochemical Properties and Analytical Characterization

The utility of this compound is intrinsically linked to its physical and chemical characteristics. Its planar, aromatic structure imparts significant fluorescence, a property that is central to its application as a biochemical probe[4]. The carboxylic acid group provides a reactive handle for covalent modification while also influencing its solubility, which is generally poor in aqueous solutions but can be enhanced in organic solvents or at basic pH.

A typical workflow for the analytical characterization of newly synthesized or purchased this compound is crucial for validating its identity and purity before use in downstream applications.

Caption: Workflow for the analytical validation of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via an intramolecular cyclization reaction. The following protocol describes a common and reliable method.

Principle: The synthesis involves the acid-catalyzed cyclization of N-(2-carboxyphenyl)anthranilic acid (or a related precursor). Concentrated sulfuric acid serves as both the solvent and the dehydrating agent, promoting an intramolecular Friedel-Crafts-type acylation that forms the tricyclic acridanone core.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, carefully add 10 grams of the N-phenylanthranilic acid precursor to 100 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer. The addition should be done portion-wise to control the initial exotherm.

-

Cyclization: Heat the reaction mixture to 100-120°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it in water, and analyzing it via Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

-

Quenching and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly and carefully over a large volume of crushed ice (approx. 500g) with vigorous stirring. This step quenches the reaction and precipitates the crude this compound product.

-

Isolation: Isolate the solid precipitate by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

-

Purification (Recrystallization): Transfer the crude solid to a suitable solvent for recrystallization, such as dimethylformamide (DMF) or a mixture of ethanol and water. Heat the solvent to dissolve the solid, then allow it to cool slowly to form pure crystals.

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80°C overnight. The final product should be a crystalline solid.

Trustworthiness through Validation: The purity of the final compound must be confirmed using the analytical workflow described in Section 2. A sharp melting point and clean NMR and Mass spectra are indicators of a successful synthesis.

Key Applications in Research and Development

The structure of this compound makes it a highly valuable molecule for two primary research areas: fluorescent labeling and as a scaffold in drug discovery.

Amine-Reactive Fluorescent Labeling

The compound itself is a non-activated fluorescent probe[4]. However, the carboxylic acid group provides a convenient handle for chemical activation, allowing it to be covalently attached to primary amines on biomolecules like proteins and peptides.

Mechanism of Action: The carboxyl group is typically converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with nucleophilic primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) under mild basic conditions to form a stable amide bond.

Caption: Workflow for activating and labeling biomolecules with this compound.

A Foundational Scaffold for Drug Discovery

The acridanone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. A notable example is Cridanimod (10-Carboxymethyl-9-acridanone), an immunomodulatory drug[5]. The structure of this compound makes it an excellent starting point for generating novel derivatives for drug screening.

Rationale for Use:

-

Rigid Core: The planar, rigid structure helps in orienting substituents in a well-defined three-dimensional space, which is advantageous for designing molecules that fit into specific biological targets like enzyme active sites or protein-protein interfaces.

-

Reactive Handle: The carboxylic acid at the 4-position serves as a versatile anchor point for combinatorial chemistry. It allows for the creation of large libraries of amide derivatives by reacting it with various amines, enabling structure-activity relationship (SAR) studies.

Caption: this compound as a central scaffold for derivative synthesis in drug discovery.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

References

- 1. This compound | C14H9NO3 | CID 3560758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 24782-64-7 - TRC - this compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 4. This compound 96 | 24782-64-7 [chemicalbook.com]

- 5. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Carboxy-9-acridanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-Carboxy-9-acridanone, a heterocyclic compound featuring both a carboxylic acid moiety and a rigid, planar acridone core, presents a unique solubility profile. This guide provides a comprehensive analysis of the factors governing its solubility in organic solvents. We will delve into the physicochemical properties of the molecule, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination. This document is designed to serve as a practical resource for researchers in medicinal chemistry, pharmaceutics, and drug development, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Significance of this compound and its Solubility

Acridine and acridone derivatives are a well-established class of compounds recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The this compound scaffold, in particular, is a key structural motif in the development of novel therapeutic agents. The introduction of a carboxylic acid group can enhance interaction with biological targets and modulate the molecule's physicochemical properties.[3]

However, the solubility of such compounds can be a significant challenge. The planar, aromatic nature of the acridone core often leads to strong crystal lattice forces, resulting in poor solubility in many solvent systems.[2] Understanding and quantifying the solubility of this compound is paramount for:

-

Drug Discovery & Lead Optimization: Ensuring that a compound is sufficiently soluble for reliable in vitro screening and subsequent in vivo studies is crucial.[4][5]

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification is essential for achieving high yield and purity.

-

Formulation Development: Developing a viable dosage form, whether oral, injectable, or topical, is fundamentally dependent on the API's solubility characteristics.

This guide aims to provide the necessary theoretical framework and practical knowledge to effectively address the solubility challenges associated with this compound.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties. The molecule, with the chemical formula C₁₄H₉NO₃, consists of a tricyclic aromatic acridone system with a carboxylic acid group at the 4-position.[6][7]

Key Molecular Features Influencing Solubility:

-

Acridone Core: A large, rigid, and planar aromatic system. This structure contributes to high melting points and strong intermolecular π-π stacking interactions in the solid state, which must be overcome by the solvent.

-

Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences the molecule's interaction with polar and protic solvents.

-

Amide Group (in the acridone ring): The N-H group within the acridone ring is also a hydrogen bond donor, while the carbonyl C=O group is a hydrogen bond acceptor.

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 239.23 g/mol | PubChem[6] |

| IUPAC Name | 9-oxo-10H-acridine-4-carboxylic acid | PubChem[6] |

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound will be a balance between the polarity imparted by the carboxylic acid and amide groups and the nonpolar nature of the large aromatic system.

Solvent Classification and Predicted Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are expected to be the most effective. Their high polarity and ability to accept hydrogen bonds will allow them to solvate both the polar functional groups and, to some extent, the aromatic rings of the this compound molecule. DMSO, in particular, is often used to create stock solutions for biological screening, though care must be taken as it can lead to the formation of supersaturated solutions.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid and amide functionalities. However, their smaller nonpolar regions may be less effective at solvating the large acridone core compared to polar aprotic solvents. Solubility is expected to be moderate.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are predicted to be very poor solvents for this compound. They lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making them incapable of overcoming the strong intermolecular forces within the solute's crystal lattice.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. While they may offer some limited solubility, they are unlikely to be as effective as polar aprotic or protic solvents.

This qualitative assessment underscores the necessity of experimental determination to obtain quantitative solubility data, which is critical for any serious development work.

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[9][10] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated, after which the concentration of the dissolved solute is measured.

Principle

An excess amount of the solid this compound is suspended in a known volume of the selected organic solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[9]

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the vials for a predetermined period. A 24 to 48-hour period is common to ensure equilibrium is reached.[5][11] It is advisable to conduct preliminary experiments to determine the minimum time required to reach a plateau in concentration.[11]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Allow them to stand for a short period to let the bulk of the solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to prevent any solid particles from entering the analytical sample.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards by a validated, stability-indicating HPLC method.[12]

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL or mol/L.

-

It is recommended to perform at least three replicate determinations for each solvent.[11]

-

This self-validating protocol, which includes reaching a concentration plateau and using a specific analytical method, ensures the generation of reliable and reproducible thermodynamic solubility data.[13]

Factors Influencing Solubility: A Mechanistic View

The solubility of this compound is a complex interplay between the properties of the solute and the solvent. The diagram below illustrates these key relationships.

Caption: Factors governing the solubility of this compound.

As the diagram illustrates, high solubility is achieved when the energy gained from solute-solvent interactions (driven by polarity matching and hydrogen bonding) is sufficient to overcome the solute's crystal lattice energy.

Conclusion and Future Outlook

This compound is a molecule of significant pharmaceutical interest, but its complex structure presents solubility challenges. This guide has established that its solubility is governed by the interplay between its polar functional groups and its large, nonpolar aromatic core. Polar aprotic solvents like DMSO and DMF are predicted to be the most effective, while nonpolar solvents are unsuitable.

For any research or development program involving this compound, the experimental determination of its thermodynamic solubility is not merely recommended; it is essential. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the critical data needed to guide solvent selection, optimize processes, and accelerate the development of new medicines. Future work should focus on building a comprehensive, quantitative database of this compound solubility in a diverse set of pharmaceutically relevant solvents and binary solvent systems.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. This compound | C14H9NO3 | CID 3560758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Online CAS Number 24782-64-7 - TRC - this compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 8. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Carboxy-9-acridanone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Carboxy-9-acridanone, also known as 9-oxo-10H-acridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. The guide synthesizes theoretical knowledge with practical insights, explaining the causality behind spectral features and outlining self-validating experimental protocols. All key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the acridone family. Acridone derivatives are of significant interest in medicinal chemistry due to their planar structure, which allows for DNA intercalation, leading to potential applications as anticancer and antiviral agents. The spectroscopic characterization of these molecules is fundamental to understanding their structure-activity relationships, purity, and behavior in biological systems. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton of the acridone ring, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups, as well as the anisotropic effects of the aromatic rings.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~12.0 - 13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water. |

| ~11.7 | s | 1H | N-H | The N-H proton of the acridone ring is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic system.[1] |

| ~8.2 - 8.4 | d | 1H | Aromatic H | Protons ortho to the carbonyl and carboxyl groups are expected to be the most deshielded due to strong electron-withdrawing effects. |

| ~7.2 - 7.8 | m | 6H | Aromatic H | The remaining aromatic protons will appear as a complex multiplet in the typical aromatic region, with their precise shifts determined by their position.[2] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to observe the exchangeable N-H and COOH protons.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl and carboxyl carbons are characteristically downfield, while the aromatic carbons appear in the 110-150 ppm range.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~177 | C=O (Acridanone) | The carbonyl carbon of the acridone ring is significantly deshielded due to the electronegativity of the oxygen atom.[2] |

| ~167 | C=O (Carboxylic Acid) | The carboxyl carbon is also deshielded, appearing at a characteristic downfield shift. |

| ~140 - 145 | Quaternary Carbons | Carbons at the ring junctions and those bonded to the nitrogen and carboxyl group are expected in this region. |

| ~115 - 135 | Aromatic CH | The protonated aromatic carbons will resonate in this range, with their specific shifts influenced by their position.[3] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: Apply a Fourier transform with an appropriate line broadening factor, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | The very broad absorption in this region is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4] |

| ~3200 | N-H stretch | Amide (Acridanone) | A moderate peak corresponding to the N-H stretching vibration of the acridone ring.[1] |

| ~3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H | Absorptions characteristic of C-H stretching in the aromatic rings.[5] |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid.[3][4] |

| ~1640 | C=O stretch | Amide (Acridanone) | A strong absorption for the carbonyl group of the acridone, typically at a lower wavenumber than a simple ketone due to resonance with the nitrogen lone pair.[1] |

| ~1600, 1480 | C=C stretch | Aromatic Ring | Multiple bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[5] |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid | The stretching vibration of the C-O single bond in the carboxylic acid group.[3] |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (LC-ESI-QTOF in Positive Ion Mode):

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 240.0655 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 239.23 g/mol . The high-resolution mass measurement allows for the determination of the elemental composition.[6] |

| 222.0550 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion, likely involving the carboxylic acid group. |

| 194.0598 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion, or direct loss of the carboxyl group as a radical. A common fragmentation pathway for aromatic carboxylic acids.[7][8] |

Fragmentation Rationale:

Under electrospray ionization (ESI), this compound is expected to readily form the protonated molecular ion [M+H]⁺. In tandem MS (MS/MS) experiments, this precursor ion will fragment. The most likely initial fragmentation is the loss of water from the carboxylic acid group. Further fragmentation can involve the loss of carbon monoxide or the entire carboxyl radical, which are characteristic fragmentation pathways for aromatic carboxylic acids.[7][8]

Experimental Protocol for LC-MS/MS:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid to promote protonation.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separating the analyte from potential impurities.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass measurements.

-

Acquisition Mode: Full scan MS to identify the precursor ion, followed by targeted MS/MS of the [M+H]⁺ ion to obtain the fragmentation spectrum.

-

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a complementary and powerful toolkit for the unambiguous structural characterization of this compound. The expected spectral data, based on the known properties of the acridone core and carboxylic acid functionality, are in good agreement with theoretical principles. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality data for this and related compounds, which is essential for advancing research and development in fields where acridone derivatives show significant promise.

References

- 1. China 9-oxo-10H-acridine-4-carboxylic Acid CAS NO: 24782-64-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

The Acridone Core: A Journey from Coal Tar to Targeted Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The acridone scaffold, a deceptively simple tricyclic aromatic system, has carved a remarkable path through the annals of chemical and medicinal science. From its initial discovery as an impurity in coal tar to its current status as a "privileged structure" in drug discovery, the journey of acridone is a compelling narrative of serendipity, synthetic ingenuity, and a deepening understanding of its intricate interactions with biological systems. This guide provides a comprehensive exploration of the discovery and history of acridone compounds, detailing the key synthetic milestones and the evolution of their therapeutic applications, with a particular focus on their role in oncology.

Part 1: From Industrial Byproduct to Natural Product

The story of acridone begins with its parent, acridine, first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[1][2] The name "acridine" reflects its acrid odor and skin-irritating properties.[2] Early interest in acridine and its derivatives was primarily driven by the burgeoning synthetic dye industry, which capitalized on their chromophoric nature.[1][3] The oxidized form, acridone, featuring a carbonyl group at the 9-position, was initially viewed as a synthetic intermediate.[4]

A pivotal shift in the perception of acridones occurred with the discovery of acridone alkaloids in various plant species, particularly from the Rutaceae family, and marine organisms.[5][6][7] These naturally occurring acridones, such as acronycine isolated from the bark of the Australian scrub ash, exhibited a range of potent biological activities.[5][8] This discovery spurred a new wave of research, transforming acridone from a synthetic curiosity into a promising pharmacophore. Acronycin, in particular, demonstrated a broad spectrum of in vivo antineoplastic activity, marking a significant milestone in the development of acridone-based anticancer agents.[8][9]

Part 2: The Art of Synthesis: Constructing the Acridone Core

The therapeutic potential of acridone alkaloids necessitated the development of efficient and versatile synthetic routes to access the core structure and its derivatives. Over the years, several key methodologies have been established, with the Ullmann condensation emerging as a cornerstone technique.

The Ullmann Condensation: A Classic Route to Acridones

First described by Fritz Ullmann in the early 20th century, the Ullmann condensation involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by cyclization to form the acridone ring system.[4][10][11] This method has proven to be a robust and widely applicable strategy for the synthesis of a diverse range of substituted acridones.[3][4]

The general mechanism involves the formation of an N-phenylanthranilic acid intermediate, which then undergoes an intramolecular acylation to yield the tricyclic acridone core.[4][12] The reaction typically requires high temperatures and polar aprotic solvents.[10]

Experimental Protocol: Synthesis of 1,3-Dihydroxyacridone via Ullmann-type Condensation

This protocol describes a modified Ullmann-type condensation for the synthesis of a key acridone intermediate.

Materials:

-

Anthranilic acid

-

Phloroglucinol

-

Methanesulfonic acid (optional, as catalyst)

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

Step 1: Condensation. A mixture of anthranilic acid (1 equivalent) and phloroglucinol (1 equivalent) is heated in a high-boiling point solvent.

-

Step 2: Cyclization. The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the acridone ring.

-

Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a suitable solvent (e.g., hexane) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield 1,3-dihydroxyacridone.[13]

Visualizing the Ullmann Condensation

Caption: Generalized workflow of the Ullmann condensation for acridone synthesis.

Other notable synthetic methods for constructing the acridone skeleton include the Bernthsen acridine synthesis and various modifications of Friedländer-type reactions.[1][14] The choice of synthetic route is often dictated by the desired substitution pattern on the acridone core, allowing for the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies.

Part 3: Acridones in Drug Discovery: A Multifaceted Pharmacophore

The planar, aromatic nature of the acridone ring system allows it to intercalate between the base pairs of DNA, a property that forms the basis for much of its biological activity.[5][15][16] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.[15][17]

Anticancer Activity: Targeting DNA and Beyond

The anticancer properties of acridones have been a major focus of research for several decades.[15][18][19] Many acridone derivatives have been developed and investigated as potential chemotherapeutic agents.[18][20] Their mechanisms of action are often multifaceted, involving not only DNA intercalation but also the inhibition of key enzymes involved in DNA topology and maintenance, such as topoisomerases I and II.[15][21]

Amsacrine, a synthetic 9-anilinoacridine derivative, was one of the first DNA-intercalating agents to show clinical efficacy and was used in the treatment of certain types of leukemia.[18][22] The success of amsacrine spurred the development of numerous other acridine and acridone analogs with improved efficacy and reduced side effects.[17]